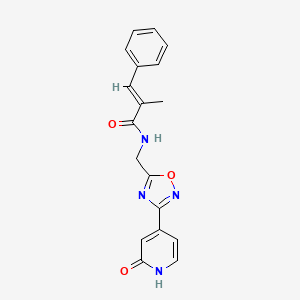

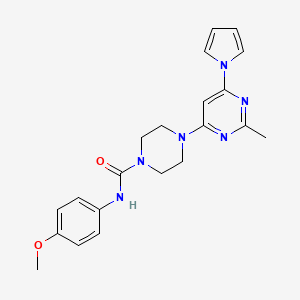

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, commonly known as MSAT, is a small molecule that has gained significant attention in the scientific community due to its diverse biological activities. MSAT has been synthesized using different methods and has been studied for its potential applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Antifungal and Immunomodulating Activities

Azole derivatives, including triazoles, have been extensively reviewed for their antifungal and immunomodulating activities. These compounds exhibit significant in vitro and in vivo activity against various fungal species, including Candida. Their effectiveness can be attributed to well-defined chemical characteristics and the ability to stimulate the immune response, leading to enhanced in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Antibacterial and Antifungal Agents

Recent advances in azole derivatives emphasize their role as potent antimicrobial agents. Triazole and imidazole scaffolds, in particular, have been highlighted for their antimicrobial efficacy, demonstrating broad-spectrum activity against bacteria and fungi. The structural versatility of these compounds facilitates the design of new molecules with desired biological activities (Emami et al., 2022).

Synthesis and Chemical Transformations

The synthesis and transformations of 1,2,3-triazole derivatives are critical for developing novel chemical entities with potential scientific applications. Such compounds are integral in drug discovery, material science, and pharmaceutical chemistry, owing to their stability and the ability to form hydrogen bonds and dipole-dipole interactions with biological targets (Kaushik et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives, particularly those prepared via copper-catalyzed azide-alkyne cycloaddition reactions, have shown good efficiency as corrosion inhibitors for metals and alloys in aggressive media. These compounds are non-toxic, environmentally friendly, and offer a promising approach to protecting metal surfaces against corrosion (Hrimla et al., 2021).

Antioxidant Capacity

Azole compounds, including triazoles, are evaluated for their antioxidant capacities, essential for applications in food engineering, medicine, and pharmacy. The ability to scavenge free radicals and act as effective antioxidants makes these compounds valuable in designing new therapeutic agents and food preservatives (Ilyasov et al., 2020).

Eigenschaften

IUPAC Name |

1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-16-7-9-17(10-8-16)11-12-27(25,26)23-13-19(14-23)24-15-20(21-22-24)18-5-3-2-4-6-18/h2-12,15,19H,13-14H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQGLGLLNTVMLT-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)